Propanedinitrile, (2-azidoethyl)(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is a chemical compound with the molecular formula C11H9N3 It is characterized by the presence of a phenylmethyl group and an azidoethyl group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- typically involves the reaction of benzyl cyanide with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (2-azidoethyl)(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted azido derivatives.
Scientific Research Applications
Propanedinitrile, (2-azidoethyl)(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The nitrile groups can also interact with nucleophiles, leading to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, (phenylmethylene)-: Similar structure but lacks the azidoethyl group.
Propanedinitrile, (2-phenyldiazenyl)-2-(phenylmethyl)-: Contains a diazenyl group instead of an azido group.
Uniqueness
Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is unique due to the presence of both azido and nitrile functional groups, which confer distinct reactivity and potential applications. The azido group allows for click chemistry applications, while the nitrile groups provide versatility in chemical transformations.
Properties
CAS No. |
649759-74-0 |
---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(2-azidoethyl)-2-benzylpropanedinitrile |
InChI |
InChI=1S/C12H11N5/c13-9-12(10-14,6-7-16-17-15)8-11-4-2-1-3-5-11/h1-5H,6-8H2 |
InChI Key |
LETKBWZRWIEGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.